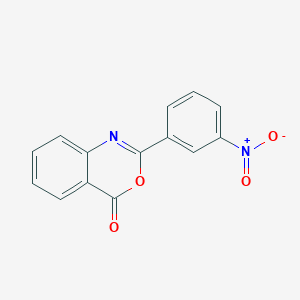![molecular formula C8H12O2S2 B099938 3-[ビス(メチルスルファニル)メチリデン]ペンタン-2,4-ジオン CAS No. 15908-50-6](/img/structure/B99938.png)
3-[ビス(メチルスルファニル)メチリデン]ペンタン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C8H12O2S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is connected to a pentane-2,4-dione backbone
科学的研究の応用
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione typically involves the reaction of acetylacetone (pentane-2,4-dione) with carbon disulfide and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The general reaction conditions include:
Reactants: Acetylacetone, carbon disulfide, methyl iodide
Solvent: Typically an organic solvent such as ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The key steps include:
- Mixing of reactants in a large reactor
- Controlled addition of base to initiate the reaction
- Monitoring of reaction progress using analytical techniques
- Isolation and purification of the final product through crystallization or distillation
化学反応の分析
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins through the formation of disulfide bonds or other covalent interactions.
類似化合物との比較
Similar Compounds
- 3-[Bis(methylthio)methylene]pentane-2,4-dione
- 2-[Di(methylthio)methylene]pentan-2,4-dione
- 4,4-Bis(methylthio)-3-acetyl-3-butene-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is unique due to its specific arrangement of methylsulfanyl groups and the methylene bridge This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds
特性
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZIOSTOJKWSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381018 |
Source


|
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15908-50-6 |
Source


|
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)




![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
